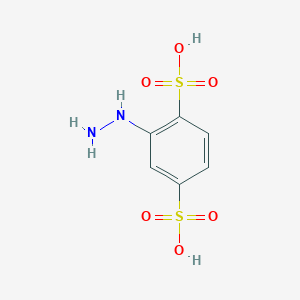

2-Hydrazino-1,4-benzenedisulfonic acid

Description

Properties

Molecular Formula |

C6H8N2O6S2 |

|---|---|

Molecular Weight |

268.3 g/mol |

IUPAC Name |

2-hydrazinylbenzene-1,4-disulfonic acid |

InChI |

InChI=1S/C6H8N2O6S2/c7-8-5-3-4(15(9,10)11)1-2-6(5)16(12,13)14/h1-3,8H,7H2,(H,9,10,11)(H,12,13,14) |

InChI Key |

BMDSAXKBAODBMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)NN)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-1,4-benzenedisulfonic acid

- Synonyms: Aniline-2,5-disulfonic acid, 2,5-Disulfoaniline, 4-Sulfometanilic acid .

- CAS No.: 98-44-2

- Molecular Formula: C₆H₇NO₆S₂

- Molecular Weight : 253.25 g/mol (conflicting 251.24 g/mol reported in some sources) .

- Structure: A benzene ring substituted with two sulfonic acid groups (-SO₃H) at positions 1 and 4 and an amino group (-NH₂) at position 2 .

Comparison with Structurally Similar Compounds

The following compounds are compared based on physicochemical properties, chromatographic behavior, and applications:

1-Naphthalenesulfonic Acid (CAS 85-47-2) and 2-Naphthalenesulfonic Acid (CAS 120-18-3)

- Structural Differences : Naphthalene backbone with a single sulfonic acid group .

- Key Properties :

- log D₇.0 :

- 1-Naphthalenesulfonic acid: Predicted -1.00, Experimental -1.00 .

- 2-Naphthalenesulfonic acid: Predicted -1.00, Experimental -1.00 .

- Chromatographic Retention (k) :

- 1-Naphthalenesulfonic acid: k = 0.31–0.94 .

- 2-Naphthalenesulfonic acid: k = 0.31–0.94 .

Comparison :

4-Sulfobenzoic Acid (CAS 98-05-5) and 3-Sulfobenzoic Acid (CAS 121-53-7)

Comparison :

- Both sulfobenzoic acids are more hydrophilic than 2-amino-1,4-benzenedisulfonic acid due to the absence of an amino group.

- The amino group in 2-amino-1,4-benzenedisulfonic acid enhances hydrogen bonding, contributing to its lower log D values .

4-Hydroxybenzenesulfonic Acid (CAS 98-37-3)

Comparison :

- The hydroxyl group increases acidity compared to the amino group, but 2-amino-1,4-benzenedisulfonic acid remains more hydrophilic (log D₇.0 = -5.55 vs. -5.14 for 4-hydroxybenzenesulfonic acid) .

Physicochemical and Chromatographic Data Table

Commercial and Research Relevance

- Pricing: 2-Amino-1,4-benzenedisulfonic acid is priced at $1,000/5 gm, reflecting its specialized applications .

- Sodium Salts : The sodium salt (CAS 76684-33-8) improves solubility, making it preferable in industrial processes compared to free sulfonic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.